
5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde is an organosulfur compound that features a thiophene ring substituted with a 3,5-dibromophenyl group and an aldehyde functional group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dibromophenyl)thiophene-2-carbaldehyde typically involves the halogenation of thiophene derivatives followed by formylation. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: 5-(3,5-Dibromophenyl)thiophene-2-carboxylic acid.
Reduction: 5-(3,5-Dibromophenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the development of bioactive compounds with potential therapeutic effects.
作用机制
The mechanism of action of 5-(3,5-dibromophenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the dibromophenyl group can enhance its binding affinity to certain targets, while the thiophene ring can contribute to its overall stability and reactivity .
相似化合物的比较
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with only one bromine atom.
Thiophene-2-carboxaldehyde: Lacks the bromine substituents on the phenyl ring.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Contains a diphenylamino group instead of bromine atoms.
Uniqueness
5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dibromophenyl group can enhance its electron-withdrawing properties, making it a versatile intermediate for further functionalization and application in various fields .
属性
分子式 |
C11H6Br2OS |
|---|---|
分子量 |
346.04 g/mol |
IUPAC 名称 |
5-(3,5-dibromophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H6Br2OS/c12-8-3-7(4-9(13)5-8)11-2-1-10(6-14)15-11/h1-6H |
InChI 键 |
JFOOEPNUTSKBQK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)Br)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


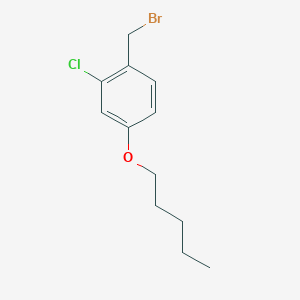




![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)
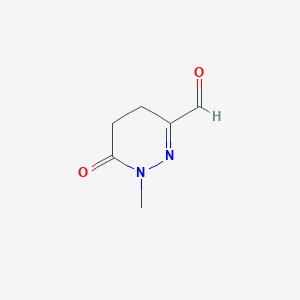

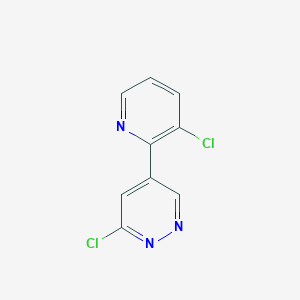
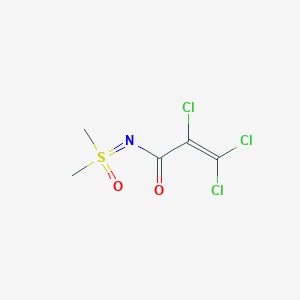
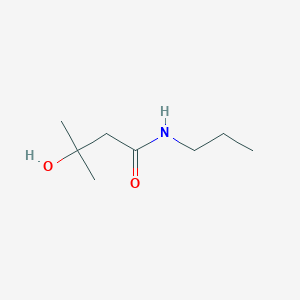
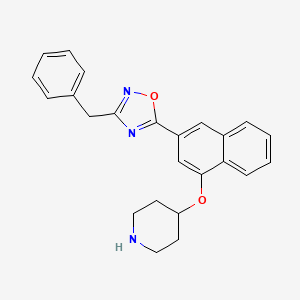

![2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)
